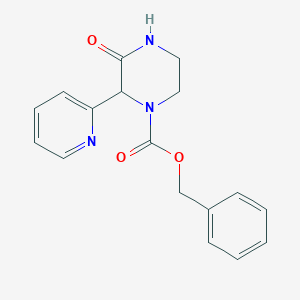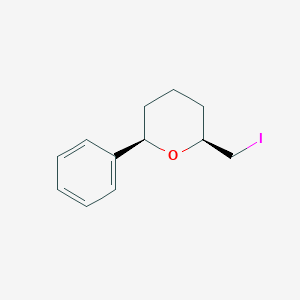
(R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that features a bromopyridine moiety and a trifluoroethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromopyridine.
Formation of Trifluoroethylamine: Trifluoroethylamine is synthesized through the reaction of trifluoroacetic acid with ammonia or an amine source.
Coupling Reaction: The 3-bromopyridine is then coupled with the trifluoroethylamine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate, to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and pyridine moieties.
Coupling Reactions: The trifluoroethylamine group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-nitrogen bonds.
Biology
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine
Pharmaceuticals: Explored for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry
Material Science: Applied in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target proteins, while the bromopyridine moiety can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopyridine: A simpler analog lacking the trifluoroethylamine group.
2,2,2-Trifluoroethylamine: A compound with similar functional groups but without the bromopyridine moiety.
4-Bromo-3-hydroxypyridine: Another brominated pyridine derivative with different functional groups.
Uniqueness
®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the combination of the bromopyridine and trifluoroethylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7BrClF3N2 |
|---|---|
Peso molecular |
291.49 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-3-13-2-1-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
Clave InChI |
LHXYYXDUYTVQQH-FYZOBXCZSA-N |
SMILES isomérico |
C1=CN=CC(=C1[C@H](C(F)(F)F)N)Br.Cl |
SMILES canónico |
C1=CN=CC(=C1C(C(F)(F)F)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)


![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)


![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)


